3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane

Description

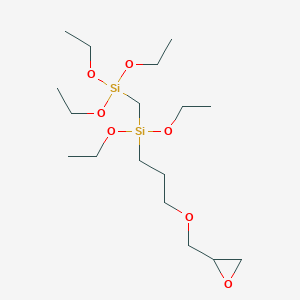

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane (CAS 223645-72-5) is a multifunctional organosilane compound characterized by a glycidyl epoxy group and ethoxysilane moieties. Its molecular formula is C₁₂H₂₆O₅Si, with a molecular weight of 278.42 g/mol . The compound serves as a coupling agent, bridging organic polymers (e.g., epoxy resins) and inorganic substrates (e.g., glass, metals) via hydrolysis and condensation reactions. The glycidyl group enables covalent bonding with epoxy-based matrices, while the ethoxysilane groups form siloxane networks upon hydrolysis, enhancing adhesion and mechanical stability in coatings, adhesives, and composites .

Key physical properties include a flash point of 144°C (closed cup) and a colorless liquid state at room temperature . It is classified under EU-GHS/CLP regulations as harmful if inhaled (H332), a skin irritant (H315), and a cause of severe eye irritation (H319) .

Properties

IUPAC Name |

diethoxy-[3-(oxiran-2-ylmethoxy)propyl]-(triethoxysilylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O7Si2/c1-6-20-25(21-7-2,13-11-12-18-14-17-15-19-17)16-26(22-8-3,23-9-4)24-10-5/h17H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUZJJHNXYCYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOCC1CO1)(C[Si](OCC)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of glycidol with a silane compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Glycidol} + \text{Silane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle organosilane compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane undergoes various types of chemical reactions, including:

Hydrolysis: The ethoxy groups hydrolyze in the presence of water to form silanol groups.

Condensation: The silanol groups can condense to form siloxane bonds.

Epoxy Reactions: The epoxy group can react with amines, alcohols, thiols, and acids.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases.

Epoxy Reactions: Amines, alcohols, thiols, and acids under mild to moderate conditions.

Major Products Formed

Hydrolysis and Condensation: Siloxane networks.

Epoxy Reactions: Various epoxy adducts depending on the reactants used.

Scientific Research Applications

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent and surface modifier for various substrates.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensors.

Medicine: Utilized in drug delivery systems and medical coatings.

Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability

Mechanism of Action

The compound exerts its effects through the reactivity of its epoxy and silane groups. The epoxy group can form covalent bonds with nucleophiles, while the silane groups can hydrolyze and condense to form stable siloxane networks. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials and improving the mechanical properties of composites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane and analogous organosilanes are summarized below:

Detailed Research Findings

Reactivity and Hydrolysis Kinetics

- Ethoxy vs. Methoxy Groups : Ethoxysilanes (e.g., target compound) hydrolyze slower than methoxysilanes (e.g., GPTMS) due to larger alkyl groups, offering extended working times in formulations .

- Methyl Substitution : Compounds like (3-Glycidoxypropyl)methyldiethoxysilane exhibit reduced crosslinking density but improved compatibility with hydrophobic polymers .

Performance in Composites

Biological Activity

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane, commonly referred to as glycidoxypropyl triethoxysilane, is a silane compound with significant applications in various fields, including materials science, pharmaceuticals, and biotechnology. Its unique chemical structure allows it to interact with biological systems, making it an interesting subject for research into its biological activity.

- Molecular Formula : C₁₂H₂₆O₅Si

- Molecular Weight : 278.42 g/mol

- CAS Number : 2602-34-8

- Appearance : Slightly yellow transparent liquid

- Density : 1.012 g/cm³

- Boiling Point : 303.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its epoxy functional group. This group can undergo ring-opening reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols in biological systems. This reactivity can lead to modifications in proteins and nucleic acids, influencing various cellular processes.

1. Cell Adhesion and Growth

Research has shown that silanes like glycidoxypropyl triethoxysilane can enhance cell adhesion when used as a coating material on biomaterials. For instance, studies indicate that surfaces treated with this silane promote the attachment and proliferation of fibroblasts and endothelial cells, which are crucial for tissue engineering applications .

2. Drug Delivery Systems

The compound's ability to form stable bonds with biological macromolecules makes it a candidate for drug delivery systems. By conjugating therapeutic agents to the silane, researchers have developed systems that can target specific cells or tissues, improving the efficacy of treatments while minimizing side effects .

3. Antimicrobial Properties

Certain studies have explored the antimicrobial properties of glycidoxypropyl triethoxysilane when incorporated into coatings or materials. The compound exhibits activity against various bacteria and fungi, suggesting potential applications in medical device coatings to prevent infections .

Case Studies

| Study Title | Findings |

|---|---|

| Enhancement of Cell Adhesion on Silanized Surfaces | Cells adhered better to surfaces treated with glycidoxypropyl triethoxysilane compared to untreated surfaces, indicating improved biocompatibility. |

| Development of Targeted Drug Delivery Systems | Successful conjugation of anticancer drugs to glycidoxypropyl triethoxysilane resulted in targeted delivery and reduced toxicity in vitro. |

| Antimicrobial Activity Assessment | Coatings containing glycidoxypropyl triethoxysilane showed significant reduction in bacterial colonization on medical devices. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane in hybrid material fabrication?

- Synthesis : The compound is typically synthesized via controlled hydrolysis and condensation reactions. Methoxy or ethoxy groups on the silane undergo hydrolysis in aqueous media to form silanol intermediates, which then condense to create hybrid organic-inorganic networks .

- Characterization : Multinuclear magnetic resonance (¹H, ²⁹Si NMR) is critical for tracking hydrolysis/condensation kinetics. For example, ²⁹Si NMR can distinguish between T0 (unreacted silane), T1 (monomeric silanol), T2 (dimers), and T3 (fully condensed silica) species . Fourier-transform infrared spectroscopy (FTIR) is used to monitor epoxy ring-opening reactions (e.g., C-O-C stretching at ~910 cm⁻¹) .

Q. How do hydrolysis and condensation conditions influence the structural properties of epoxy-functionalized silane-based materials?

- Under basic aqueous conditions (pH > 12), hydrolysis of methoxy groups occurs rapidly, forming silanol intermediates. Condensation proceeds to ~90% silica cage formation within 9 days, but full crosslinking is hindered by steric effects from the glycidyloxypropyl group .

- Key variables :

- pH : Acidic conditions favor slower hydrolysis but promote epoxy ring opening.

- Temperature : Elevated temperatures accelerate both hydrolysis and condensation.

- Solvent : Polar aprotic solvents (e.g., THF) improve silane solubility and reaction homogeneity .

Advanced Research Questions

Q. What reaction pathways dominate when this compound is reacted under highly basic aqueous conditions, and how can conflicting data on epoxy reactivity versus silica condensation be resolved?

- Contradictions : Highly basic conditions (pH > 12) prioritize silica condensation over epoxy ring opening. Even after 9 days, epoxy groups remain largely intact, with only partial conversion to diols or polyethylene oxide chains . This contrasts with acidic or neutral conditions, where epoxy opening dominates.

- Resolution strategies :

- Kinetic studies : Use time-resolved ¹H NMR to quantify epoxy consumption rates versus silica condensation.

- Light scattering : Monitor nanoparticle growth (<20 nm) to correlate silica network formation with suppressed epoxy reactivity .

- Data table :

| Reaction Time (Days) | Silica Condensation (%) | Epoxy Conversion (%) |

|---|---|---|

| 2 | 40 | <5 |

| 9 | 90 | 15 |

| Data derived from multinuclear NMR and dynamic light scattering . |

Q. How can density functional theory (DFT) and experimental spectroscopy be integrated to predict the reactivity of this silane with biological nucleophiles (e.g., proteins)?

- Computational modeling : DFT calculations reveal that esterification with glutamic acid residues (ΔG ≈ -25 kJ/mol) is thermodynamically favored over hydrolysis (ΔG ≈ -10 kJ/mol) at neutral pH. This explains its crosslinking efficacy in protein gels .

- Experimental validation :

- ²⁹Si NMR : Identifies silanol and silsesquioxane intermediates in plasma gels.

- Thermal analysis (DSC/TGA) : Confirms increased gel stability due to covalent bonding between silane and proteins .

- Methodological integration : Use DFT-predicted reaction coordinates to guide targeted LC-MS/MS analysis of protein-silane adducts .

Methodological Guidance for Data Interpretation

- Contradiction analysis : When observing discrepancies in epoxy vs. silica reactivity, cross-validate with in situ Raman spectroscopy to track Si-O-Si network formation (peak ~500 cm⁻¹) and epoxy consumption simultaneously .

- Handling non-ideal conditions : For protein-based applications, pre-hydrolyze the silane at pH 4–5 to generate reactive silanols, then adjust to neutral pH to prioritize nucleophilic attack over further condensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.